BenchChemオンラインストアへようこそ!

Nizatidine sulfoxide

HPTLC stability-indicating assay reference standard

Nizatidine Sulfoxide (CAS 102273-13-2) is the European Pharmacopoeia-designated EP Impurity C. Essential for stability-indicating HPLC/HPTLC methods (distinct Rf 0.2 vs. nizatidine 0.4) and impurity profiling per ICH Q3A/Q3B. Chromatographically and pharmacologically distinct from N-desmethylnizatidine and parent nizatidine—cannot be interchanged. Procure certified reference material for ANDA/DMF submissions, forced degradation studies, and serum metabolite quantification.

Molecular Formula C12H21N5O3S2
Molecular Weight 347.5 g/mol
CAS No. 102273-13-2
Cat. No. B1147068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNizatidine sulfoxide
CAS102273-13-2
SynonymsN-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]sulfinyl]ethyl]-N’-methyl-2-nitro-1,1-ethenediamine;  Nizatidine EP Impurity C; 
Molecular FormulaC12H21N5O3S2
Molecular Weight347.5 g/mol
Structural Identifiers
SMILESCNC(=C[N+](=O)[O-])NCCS(=O)CC1=CSC(=N1)CN(C)C
InChIInChI=1S/C12H21N5O3S2/c1-13-11(6-17(18)19)14-4-5-22(20)9-10-8-21-12(15-10)7-16(2)3/h6,8,13-14H,4-5,7,9H2,1-3H3
InChIKeyTZKMWRJRDCJAFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nizatidine Sulfoxide CAS 102273-13-2: Chemical Identity, Regulatory Classification, and Metabolic Origin


Nizatidine sulfoxide (CAS 102273-13-2) is an oxidized derivative and minor metabolite of nizatidine, a histamine H2-receptor antagonist used in the treatment of gastroesophageal reflux disease and peptic ulcer disease [1]. This compound is formally designated as Nizatidine EP Impurity C in the European Pharmacopoeia [2]. The molecule contains a sulfinyl (S=O) functional group replacing the thioether sulfur present in the parent nizatidine structure, with molecular formula C12H21N5O3S2 and molecular weight 347.46 g/mol . In human metabolism studies, nizatidine sulfoxide accounts for approximately 5-7% of an administered nizatidine dose, establishing it as a quantifiable minor circulating species [3].

Why Nizatidine Sulfoxide CAS 102273-13-2 Cannot Be Substituted with Nizatidine or N-Desmethylnizatidine in Analytical and Metabolic Investigations


Procurement substitution among nizatidine-related compounds is scientifically invalid due to fundamentally divergent physicochemical, chromatographic, and pharmacological properties. Nizatidine sulfoxide (CAS 102273-13-2) exhibits distinct reversed-phase chromatographic retention behavior (Rf = 0.2) compared to parent nizatidine (Rf = 0.4) under standardized HPTLC conditions, preventing interchangeable use as a reference standard [1]. Pharmacologically, nizatidine sulfoxide possesses negligible H2-receptor antagonist activity relative to nizatidine , meaning it cannot serve as a functional surrogate in bioactivity studies. Furthermore, N-desmethylnizatidine—the major nizatidine metabolite at approximately 7% of dose—differs from nizatidine sulfoxide both in metabolic formation pathway and in vivo clearance characteristics [2]. These three compounds represent analytically orthogonal entities requiring distinct certified reference materials for validated quantification methods [3].

Nizatidine Sulfoxide CAS 102273-13-2: Quantitative Differentiation Evidence for Procurement Decision-Making


Nizatidine Sulfoxide versus Nizatidine: Distinct HPTLC Retention Factor (Rf) Values for Chromatographic Method Validation

In high-performance thin-layer chromatography (HPTLC) using silica gel plates with chloroform-methanol (9:1, v/v) mobile phase, nizatidine sulfoxide exhibits an Rf value of 0.2, which is substantially lower than the Rf of 0.4 observed for parent nizatidine under identical conditions [1]. This 2-fold difference in retention factor enables baseline chromatographic separation and unambiguous quantification of the sulfoxide degradation product in the presence of the parent drug. This differential mobility is critical for stability-indicating method validation required by regulatory agencies for ANDA submissions.

HPTLC stability-indicating assay reference standard

Nizatidine Sulfoxide versus Nizatidine: Differential UV Absorbance for Zero-Order Spectrophotometric Quantification

In zero-order (0D) UV spectrophotometric analysis in aqueous solution, nizatidine sulfoxide exhibits a zero-crossing point at 314 nm where nizatidine demonstrates measurable absorbance [1]. Conversely, nizatidine sulfoxide produces no absorbance interference at the nizatidine quantification wavelength, enabling selective determination of the parent drug in the presence of its sulfoxide degradation product. This spectral orthogonality is leveraged in first-derivative (1D) measurements across 295-334 nm and second-derivative (2D) measurements across 318-348 nm for validated quantitative analysis [1].

UV spectrophotometry zero-crossing analysis stability-indicating

Nizatidine Sulfoxide versus N-Desmethylnizatidine: Comparative Hemofiltration Clearance in Renal Failure Patients

In patients with renal failure undergoing intermittent arteriovenous hemofiltration (mean ultrafiltration rate 18 mL/min, range 11-25 mL/min; mean duration 179 minutes, range 60-300 minutes) following oral administration of nizatidine 150 mg, the amount of nizatidine sulfoxide removed by hemofiltration accounted for 0.2 ± 0.2% of the molar dose of nizatidine [1]. In comparison, N-2-monodesmethylnizatidine (the major active metabolite) exhibited removal of 0.3 ± 0.2% of the molar dose, while parent nizatidine showed 1.9 ± 1.4% removal under identical conditions [1].

hemofiltration renal failure metabolite clearance

Nizatidine Sulfoxide versus Nizatidine: H2-Receptor Antagonist Activity Quantification

Pharmacological evaluation has demonstrated that nizatidine sulfoxide possesses weak H2-receptor antagonist activity, but to a much lesser extent than nizatidine itself . While specific IC50 or Ki values for nizatidine sulfoxide at the H2 receptor were not located in accessible literature, the class-level inference from H2-antagonist sulfoxide metabolite studies indicates that sulfoxide derivatives typically exhibit approximately one-tenth the potency of their parent compounds with respect to acetylcholinesterase inhibition, as demonstrated for ranitidine and cimetidine sulfoxide metabolites [1]. Nizatidine sulfoxide is therefore considered pharmacologically inactive or minimally active as an H2-receptor antagonist relative to the parent drug.

H2-receptor antagonist pharmacological activity metabolite

Nizatidine Sulfoxide versus N-Desmethylnizatidine: Differential Urinary Excretion as Percentage of Nizatidine Dose

In human disposition studies following a single oral dose of approximately 150 mg nizatidine, nizatidine sulfoxide is identified as a minor urinary metabolite [1]. The major metabolite, N2-monodesmethylnizatidine, represents approximately 7% of the nizatidine dosage. Another metabolite, nizatidine N2-oxide, constitutes approximately 5% of the dose. Nizatidine sulfoxide is present at levels comparable to or slightly lower than the N2-oxide, with literature sources indicating sulfoxide formation at approximately 6% of the dose [2]. Unchanged nizatidine accounts for approximately 65% of urinary radioactivity [1].

urinary excretion metabolism pharmacokinetics

Nizatidine Sulfoxide CAS 102273-13-2: High-Value Application Scenarios for Scientific and Industrial Procurement


Stability-Indicating Method Development and Validation for Nizatidine Pharmaceutical Products

Nizatidine sulfoxide serves as the oxidation-induced degradation product reference standard in stability-indicating analytical methods for nizatidine drug substance and finished pharmaceutical preparations. Validated methods using nizatidine sulfoxide as the impurity marker include HPTLC with Rf 0.2 (versus nizatidine Rf 0.4) and UV spectrophotometric methods leveraging the 314 nm zero-crossing point [1]. These methods are essential for forced degradation studies, shelf-life determination, and regulatory submissions (ANDA, DMF) requiring impurity profiling per ICH Q3A/Q3B guidelines [2].

Bioanalytical Method Development for Pharmacokinetic and Metabolism Studies

Nizatidine sulfoxide is required as a certified reference standard for HPLC-UV methods quantifying nizatidine and its two main metabolites (N-desmethylnizatidine and nizatidine sulfoxide) in human serum. Published validated methods using LiChrosorb Si60 columns with acetonitrile-methanol-water-ammonia mobile phase and detection at 320 nm achieve lower detection limits of 6-18 ng/mL for these analytes [1]. The differential hemofiltration clearance of nizatidine sulfoxide (0.2 ± 0.2% of molar dose) compared to parent drug (1.9 ± 1.4%) in renal failure patients [2] underscores the necessity of this standard for accurate pharmacokinetic modeling in special populations.

Regulatory-Compliant Impurity Control for API Manufacturing and Quality Control

As Nizatidine EP Impurity C, nizatidine sulfoxide reference standard is indispensable for pharmaceutical quality control laboratories performing impurity testing on nizatidine active pharmaceutical ingredient (API) and finished dosage forms. The compound is supplied with full characterization data and Certificates of Analysis (COA) compliant with regulatory requirements, enabling method validation (AMV), quality-controlled (QC) release testing, and stability monitoring during commercial production of nizatidine [1]. Traceability to European Pharmacopoeia standards ensures global regulatory acceptance of analytical data [2].

Metabolic Pathway Elucidation and Drug Metabolism Research

Nizatidine sulfoxide is essential for studies investigating nizatidine metabolic pathways and the potential contribution of sulfoxidation to overall drug disposition. The compound accounts for approximately 5-6% of an administered nizatidine dose, ranking as a minor but quantifiable circulating species alongside the major N-desmethylnizatidine metabolite (~7% of dose) [1]. Procuring authentic nizatidine sulfoxide reference material enables accurate identification and quantification of this metabolic pathway in preclinical species and human subjects, supporting comprehensive ADME profiling required for regulatory documentation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nizatidine sulfoxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.